3-Pyridyl isothiocyanate 3-Pyridyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 17452-27-6
VCID: VC21078688
InChI: InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H
SMILES: C1=CC(=CN=C1)N=C=S
Molecular Formula: C6H4N2S
Molecular Weight: 136.18 g/mol

3-Pyridyl isothiocyanate

CAS No.: 17452-27-6

Cat. No.: VC21078688

Molecular Formula: C6H4N2S

Molecular Weight: 136.18 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridyl isothiocyanate - 17452-27-6

Specification

CAS No. 17452-27-6
Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
IUPAC Name 3-isothiocyanatopyridine
Standard InChI InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H
Standard InChI Key VMSZFBSYWXMXRF-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)N=C=S
Canonical SMILES C1=CC(=CN=C1)N=C=S

Introduction

Chemical Structure and Fundamental Properties

3-Pyridyl isothiocyanate, also known as isothiocyanic acid 3-pyridyl ester, is an organic compound with the molecular formula C₆H₄N₂S and a molecular weight of 136.17. It features a pyridine ring with an isothiocyanate (-N=C=S) functional group attached at the 3-position. This structural arrangement confers unique reactivity properties that distinguish it from other isothiocyanate compounds .

Physical and Chemical Characteristics

The compound exists as a liquid at room temperature (20°C) and requires specific storage conditions to maintain stability. Due to its sensitivity to environmental factors, 3-pyridyl isothiocyanate must be stored under refrigerated conditions (0-10°C) and protected under inert gas . It exhibits particular sensitivity to moisture and heat, which can compromise its structural integrity and reactive properties .

The table below summarizes the key physical and chemical properties of 3-pyridyl isothiocyanate:

PropertySpecification
CAS Registry Number17452-27-6
Molecular FormulaC₆H₄N₂S
Molecular Weight136.17
Physical State (20°C)Liquid
Recommended StorageRefrigerated (0-10°C)
Special ConditionsStore under inert gas
SensitivityMoisture sensitive, heat sensitive
Standard Purity>98.0% (GC)

Reactivity and Chemical Behavior

Reaction Mechanisms

The isothiocyanate functional group in 3-pyridyl isothiocyanate exhibits characteristic reactivity patterns. Like other isothiocyanates, it readily reacts with nucleophiles, particularly amines, to form thiourea derivatives. This reactivity makes it valuable for various applications in organic synthesis and analytical chemistry.

Hydrogen Sulfide Releasing Properties

One of the most significant biochemical characteristics of 3-pyridyl isothiocyanate is its ability to act as a hydrogen sulfide (H₂S) donor. In research evaluating forty-five different isothiocyanates for their H₂S releasing capacity, 3-pyridyl isothiocyanate demonstrated the highest H₂S releasing ability . This property was assessed through amperometric approaches using an Apollo-4000 Free Radical Analyzer detector with H₂S-selective mini-electrodes at room temperature in phosphate buffer solution .

The H₂S-releasing capability was further evaluated using fluorescent detection methods. Researchers employed WSP-1 (Washington State Probe), a highly sensitive fluorescent dye for H₂S detection, to measure the generation of hydrogen sulfide by 3-pyridyl isothiocyanate at different concentrations (30, 100, and 300 μM) .

Biological Activity and Pharmacological Effects

Cardioprotective Mechanisms

The cardioprotective effects of 3-pyridyl isothiocyanate are primarily attributed to its hydrogen sulfide releasing properties. H₂S is an endogenous gasotransmitter that has been shown to provide significant protection against ischemia/reperfusion (I/R) injury and hypoxic conditions in cardiac tissue .

The mechanisms underlying these cardioprotective effects include:

  • Activation of mitochondrial ATP-sensitive potassium channels (mitoKATP)

  • Promotion of anti-apoptotic responses

  • Inhibition of type-5 phosphodiesterase

  • Antioxidant effects through activation of Nrf-2-mediated pathways

  • Reduction of reactive oxygen species

These mechanisms collectively contribute to what researchers describe as "pharmacological pre-conditioning," which helps cardiac tissue withstand ischemic stress .

Experimental Evidence from In Vitro Studies

In vitro studies have demonstrated the ability of 3-pyridyl isothiocyanate to generate H₂S in controlled laboratory conditions. Fluorescence studies using cell cultures showed a concentration-dependent increase in H₂S production when the cells were treated with 3-pyridyl isothiocyanate at concentrations of 30, 100, and 300 μM .

Preclinical Research and Therapeutic Applications

Ex Vivo Ischemia/Reperfusion Models

The cardioprotective potential of 3-pyridyl isothiocyanate has been extensively investigated using ex vivo ischemia/reperfusion models. Male Wistar rats were treated with various doses of the compound administered via intraperitoneal injection, followed by isolation of their hearts for experimental procedures .

The isolated hearts were subjected to ischemia/reperfusion protocols, and the protective effects of 3-pyridyl isothiocyanate were assessed based on various parameters including hemodynamic function, tissue viability, and extent of ischemic injury .

Morphometric Analysis of Cardiac Protection

Morphometric analysis techniques were employed to evaluate the cardioprotective effects of 3-pyridyl isothiocyanate by measuring the reduction in size of injured areas in treated hearts subjected to ischemia/reperfusion. The left ventricle was sectioned into 2 mm-wide slices and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to distinguish between necrotic areas (appearing white or light pink) and healthy tissue (appearing red) .

Comparative Efficacy Studies

The efficacy of 3-pyridyl isothiocyanate was compared with established cardioprotective agents such as diazoxide (a mitoKATP opener) and 4-CPI. These comparative studies helped position 3-pyridyl isothiocyanate within the spectrum of available and experimental cardioprotective compounds .

Results from these studies indicated that 3-pyridyl isothiocyanate exhibited promising cardioprotective effects that warranted further investigation for potential clinical applications in anti-ischemic therapy .

Structure-Activity Relationships

Comparison with Other Isothiocyanates

A comprehensive analysis of forty-five isothiocyanates with varying structural properties revealed important correlations between molecular structure and H₂S-releasing capacity. Factors such as steric hindrance, electronic effects, and the position of substituents were found to influence the observed H₂S production .

The unique structure of 3-pyridyl isothiocyanate, featuring a pyridine ring with the isothiocyanate group at the meta position, appears to create an optimal arrangement for efficient H₂S release. This structural advantage distinguishes it from other aromatic isothiocyanates such as phenyl isothiocyanate .

In Silico Studies and Structure Optimization

Chemical-physical profiles of various isothiocyanates were studied using in silico approaches to better understand the relationship between molecular structure and biological activity. These computational studies complemented the experimental findings and helped identify 3-pyridyl isothiocyanate as the most promising candidate for further development .

The integration of computational modeling with experimental data represents a modern approach to drug discovery and optimization, highlighting the rational design elements in the identification of 3-pyridyl isothiocyanate as a lead compound for therapeutic applications .

Package SizePrice (USD)Typical Availability
1g$62.002-3 Business Days
5g$215.0011+ Business Days

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator